molecular formula C19H14O3 B8465940 4-Benzoyloxy-4'-hydroxybiphenyl

4-Benzoyloxy-4'-hydroxybiphenyl

Cat. No.: B8465940
M. Wt: 290.3 g/mol
InChI Key: MEPRWAZFCWRZFF-UHFFFAOYSA-N
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Description

4-Benzoyloxy-4'-hydroxybiphenyl is a biphenyl derivative featuring a benzoyloxy group (-OCOC₆H₅) at the 4-position and a hydroxyl group (-OH) at the 4'-position. Biphenyl derivatives are widely studied for their liquid crystalline behavior, photochemical applications, and roles in organic synthesis . The benzoyloxy group enhances steric bulk and electron-withdrawing characteristics, while the hydroxyl group enables hydrogen bonding and derivatization .

Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)phenyl] benzoate

InChI

InChI=1S/C19H14O3/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13,20H

InChI Key

MEPRWAZFCWRZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key biphenyl derivatives and their properties relative to 4-benzoyloxy-4'-hydroxybiphenyl:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-OCOC₆H₅, 4'-OH C₁₉H₁₄O₃ 290.31 (calculated) Potential liquid crystal precursor, UV stabilizer Inferred
4-Benzyloxybiphenyl 4-OCH₂C₆H₅ C₁₉H₁₆O 260.33 Liquid crystal intermediate, high thermal stability
4-Butoxy-4'-hydroxybiphenyl 4-O(CH₂)₃CH₃, 4'-OH C₁₆H₁₈O₂ 242.31 Smectic phase formation upon cooling
4-Bromo-4'-hydroxybiphenyl 4-Br, 4'-OH C₁₂H₉BrO 249.11 Precursor for cross-coupling reactions
4-Benzoyloxy-4'-nitrobiphenyl 4-OCOC₆H₅, 4'-NO₂ C₁₉H₁₃NO₅ 335.31 Photoreactive moiety, nitro group enhances reactivity

Comparative Analysis

  • Thermal Stability :

    • 4-Benzyloxybiphenyl exhibits higher thermal stability (melting point >100°C) compared to hydroxylated analogs like 4-butoxy-4'-hydroxybiphenyl , which forms smectic phases only upon cooling .
    • The benzoyloxy group in This compound likely reduces melting points due to steric hindrance, similar to 4-benzoyloxy-4'-nitrobiphenyl .
  • Synthetic Utility :

    • 4-Bromo-4'-hydroxybiphenyl is a versatile intermediate for Suzuki-Miyaura couplings, whereas This compound may undergo ester hydrolysis or Friedel-Crafts acylation .
    • Hydroxyl groups in analogs like 4-fluoro-4'-hydroxybiphenyl (CAS 180) enable further functionalization via etherification or sulfonation .
  • Liquid Crystalline Behavior :

    • Alkoxy-substituted derivatives (e.g., 4-butoxy-4'-hydroxybiphenyl ) form smectic phases, while benzoyloxy groups may disrupt mesophase formation due to increased rigidity .
  • Electronic Effects :

    • The electron-withdrawing benzoyloxy group in This compound contrasts with the electron-donating methoxy group in 4'-methoxybiphenyl-4-carboxylic acid (CAS 885269-42-1), altering UV absorption and reactivity .

Research Findings

  • Phase Behavior :
    • Substituted biphenyls with hydroxyl and alkoxy groups exhibit distinct phase transitions. For example, 4-butoxy-4'-hydroxybiphenyl forms single crystals via slow solvent evaporation, a method applicable to This compound synthesis .
  • Photochemical Applications: Benzophenone derivatives like 4-benzoyloxy-2-hydroxybenzophenone (CAS 6079-76-1) act as UV absorbers, suggesting similar applications for this compound .

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